

# ROR agonist-1 storage and handling best practices

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Compound of Interest		
Compound Name:	ROR agonist-1	
Cat. No.:	B12425056	Get Quote

## **ROR Agonist (SR1078) Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of the ROR agonist, SR1078.

### Frequently Asked Questions (FAQs)

Q1: What is SR1078 and what is its mechanism of action?

SR1078 is a synthetic agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ)[1][2][3][4]. It functions by directly binding to the ligand-binding domain of these nuclear receptors[1]. This binding induces a conformational change that promotes the recruitment of co-activator proteins, leading to the transcriptional activation of ROR target genes.

Q2: What are the recommended storage and handling conditions for SR1078?

Proper storage and handling are crucial to maintain the stability and activity of SR1078.

- Powder: Store the solid compound at -20°C for up to three years.
- Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to six months.



Q3: How should I reconstitute SR1078?

SR1078 is soluble in DMSO and ethanol up to 100 mM. For cell-based assays, a common stock solution concentration is 10 mM in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of SR1078 in the calculated volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing.

Q4: Is SR1078 selective for specific ROR isoforms?

SR1078 is a dual agonist for ROR $\alpha$  and ROR $\gamma$ . It has been shown to have no significant activity on other nuclear receptors such as FXR, LXR $\alpha$ , and LXR $\beta$ .

### **Quantitative Data Summary**

The following table summarizes key quantitative data for SR1078.

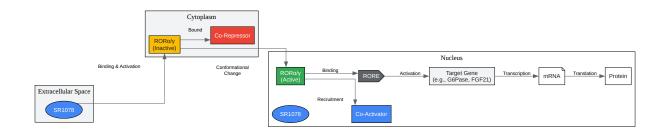
Parameter	Value	Species/Cell Line	Reference
IC50	1-3 μΜ	Not specified	
EC50 (RORyt)	800 nM	Not specified	-
In Vitro Activity	10 μM stimulates transcription	HEK293 cells	-
In Vivo Activity	10 mg/kg (i.p.)	Mice	-
Plasma Concentration	3.6 μM (1h post 10 mg/kg i.p.)	Mice	
Brain Concentration	~100 nM (2h post 10 mg/kg i.p.)	Mice	_

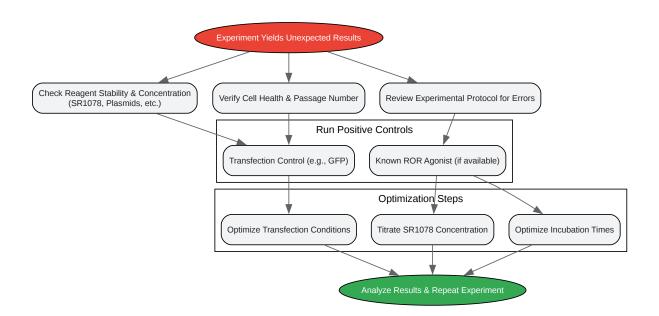
#### **ROR Agonist (SR1078) Signaling Pathway**

Activation of ROR $\alpha$ /y by SR1078 initiates a cascade of events leading to the transcription of target genes. The binding of SR1078 to the ligand-binding domain of ROR $\alpha$  or ROR $\gamma$  causes a conformational change in the receptor. This altered conformation facilitates the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The ROR/co-activator



complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.







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